molecular formula C13H17ClO2 B14656440 4-Tert-butyl-2-chlorophenyl propanoate CAS No. 51233-84-2

4-Tert-butyl-2-chlorophenyl propanoate

Cat. No.: B14656440
CAS No.: 51233-84-2
M. Wt: 240.72 g/mol
InChI Key: SQUHGLSFPNEXRN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chlorophenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of 4-tert-butyl-2-chlorophenol with propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chlorophenyl propanoate typically involves the esterification reaction between 4-tert-butyl-2-chlorophenol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chlorophenyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butyl-2-chlorophenol and propanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: 4-tert-butyl-2-chlorophenol and propanoic acid.

    Reduction: 4-tert-butyl-2-chlorophenyl methanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-2-chlorophenyl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chlorophenyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-tert-butyl-2-chlorophenol and propanoic acid. These products can then interact with different biological pathways, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2-chlorophenol: The parent compound, which lacks the ester functionality.

    4-Tert-butylphenol: Similar structure but without the chlorine atom.

    Tert-butyl propanoate: Lacks the aromatic ring and chlorine atom.

Uniqueness

4-Tert-butyl-2-chlorophenyl propanoate is unique due to its combination of a tert-butyl group, a chlorine atom, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

51233-84-2

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

(4-tert-butyl-2-chlorophenyl) propanoate

InChI

InChI=1S/C13H17ClO2/c1-5-12(15)16-11-7-6-9(8-10(11)14)13(2,3)4/h6-8H,5H2,1-4H3

InChI Key

SQUHGLSFPNEXRN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)Cl

Origin of Product

United States

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